
4-Ethylthiophenylboronic acid
Overview
Description
4-Ethylthiophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophenylboronic acid typically involves the reaction of 4-ethylthiophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Formation of Grignard Reagent: 4-Ethylthiophenyl bromide reacts with magnesium in anhydrous ether to form 4-ethylthiophenylmagnesium bromide.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophenylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: 4-Ethylthiophenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethylthiophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through the Suzuki-Miyaura cross-coupling reaction.
Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Ethylthiophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological system being studied.
Comparison with Similar Compounds
4-Ethylthiophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Similar in structure but lacks the ethyl and thiophenyl groups, making it less versatile in certain synthetic applications.
4-Methylthiophenylboronic Acid: Similar but with a methyl group instead of an ethyl group, which can affect its reactivity and the properties of the final product.
4-Propylphenylboronic Acid: Contains a propyl group, which can lead to different steric and electronic effects in reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the properties of the products formed in various reactions.
Biological Activity
4-Ethylthiophenylboronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its boronic acid functional group, has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and antibacterial activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophenyl group attached to a boronic acid moiety. The general structure can be represented as follows:
- Molecular Formula : C₉H₁₁BOS
- Molecular Weight : 179.16 g/mol
Biological Activity Overview
Research has highlighted various biological activities associated with boronic acids, including:
- Antitumor Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival.
- Antibacterial Activity : Some derivatives exhibit inhibitory effects against beta-lactamases, enhancing the efficacy of beta-lactam antibiotics.
- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, including serine proteases and glycosidases.
This compound has been studied for its role in inhibiting the proteasome pathway. The proteasome is essential for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. By inhibiting this pathway, compounds like this compound can induce apoptosis in cancer cells.
Case Study: In Vitro Studies on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.2 | Proteasome inhibition |
MCF-7 | 6.8 | Induction of apoptosis |
These findings suggest that this compound exhibits promising antitumor properties through specific molecular interactions with cellular pathways.
Inhibition of Beta-Lactamases
Boronic acids have gained attention as potential inhibitors of beta-lactamases, enzymes that confer antibiotic resistance. This compound has shown effectiveness against class A carbapenemases such as KPC-2 and GES-5.
Case Study: Synergistic Effects with Antibiotics
In a synergistic study involving clinical strains of Klebsiella pneumoniae, the combination of this compound with meropenem was evaluated:
Combination | FICI Value | Result |
---|---|---|
Meropenem + 4-ETBA | 0.3 | Synergistic effect observed |
The low FICI value indicates a strong synergistic interaction that enhances the efficacy of meropenem against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Ethylthiophenylboronic acid in laboratory settings?
- Methodological Answer : Always use nitrile or neoprene gloves and a lab coat to prevent skin contact. Conduct experiments in a fume hood to avoid inhalation of dust or vapors. In case of skin exposure, wash immediately with soap and water for 15 minutes and seek medical advice if irritation persists. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist. Store the compound in a cool, dry place away from oxidizing agents to prevent degradation .
Q. How is this compound typically synthesized, and what are the key reaction conditions?
- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 4-bromoethylthiophene with boronic acid precursors under inert atmospheres (e.g., nitrogen) at 80–100°C. Key parameters include:
Parameter | Optimal Condition |
---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) |
Solvent | Toluene/ethanol (3:1 v/v) |
Base | Na₂CO₃ (2 equiv) |
Reaction Time | 12–24 hours |
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) . |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the ethylthiophenyl moiety (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 2.5–2.8 ppm for thiophene protons).
- FT-IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-H stretches at 3050–3100 cm⁻¹.
- XRD : Monoclinic crystal structure with unit cell parameters validated against computational models (e.g., DFT/B3LYP) .
Advanced Research Questions
Q. How does the electronic environment of the ethylthiophenyl group influence reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : The electron-donating ethyl group stabilizes the boronate intermediate, enhancing coupling efficiency with electron-deficient aryl halides. Computational studies (DFT/B3LYP) show reduced LUMO energy (-1.8 eV) at the boron center, favoring transmetallation. However, steric hindrance from the thiophene ring may reduce yields in bulky substrates. Optimize by adjusting base strength (e.g., K₂CO₃ instead of Na₂CO₃) to balance electronic and steric effects .
Q. What contradictions exist in reported stability data for this compound, and how can they be resolved experimentally?
- Methodological Answer : Some studies report decomposition under ambient conditions, while others note stability for months when anhydrous. This discrepancy arises from variable anhydride content (e.g., boroxine formation). To test stability:
Prepare samples with controlled humidity (0–50% RH).
Monitor via TGA (weight loss at 120–150°C indicates anhydride formation).
Use ¹¹B NMR to track boroxine peaks (~18 ppm).
Stability is maximized in argon-filled vials with molecular sieves .
Q. How can computational methods predict the interaction of this compound with biological targets (e.g., saccharides or enzymes)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to glucose transporters using the boronic acid’s vacant p-orbital for diol complexation. Adjust force fields to account for sulfur’s polarizability.
- MD Simulations (GROMACS) : Analyze stability of boronate esters in aqueous PBS buffer (pH 7.4) over 100 ns trajectories.
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic attack sites. Results correlate with experimental IC₅₀ values in enzyme inhibition assays .
Q. Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms and solvent purity. For reproducibility:
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUASBOUSAMURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370244 | |
Record name | 4-Ethylthiophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145349-76-4 | |
Record name | 4-Ethylthiophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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